molecular formula C8H10FNO2 B13592933 O-(5-Fluoro-2-methoxybenzyl)hydroxylamine

O-(5-Fluoro-2-methoxybenzyl)hydroxylamine

Cat. No.: B13592933
M. Wt: 171.17 g/mol
InChI Key: VSKIVZCSULLRAG-UHFFFAOYSA-N
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Description

O-(5-Fluoro-2-methoxybenzyl)hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(5-Fluoro-2-methoxybenzyl)hydroxylamine typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: O-(5-Fluoro-2-methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of O-(5-Fluoro-2-methoxybenzyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The hydroxylamine group can form covalent bonds with nucleophilic sites on target molecules, facilitating the formation of carbon-nitrogen bonds. This reactivity is exploited in various catalytic processes, including transition metal-catalyzed amination reactions .

Comparison with Similar Compounds

Uniqueness: O-(5-Fluoro-2-methoxybenzyl)hydroxylamine is unique due to the presence of both a fluorine atom and a methoxy group on the benzyl ring. This combination of substituents imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

O-[(5-fluoro-2-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10FNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3

InChI Key

VSKIVZCSULLRAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CON

Origin of Product

United States

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